1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one
Description
Properties
CAS No. |
847991-31-5 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-5-9(13)6(2)11(15-4)8(7(3)12)10(5)14/h13-14H,1-4H3 |
InChI Key |
HGFAJXJYBHGMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)OC)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The methoxy group at position 6 acts as a strong ortho/para-directing group, while hydroxyls at positions 2 and 4 enhance ring activation. Aluminum chloride (AlCl₃) facilitates the formation of an acylium ion from acetyl chloride, which electrophilically attacks the aromatic ring. Steric hindrance from 3,5-dimethyl groups favors acylation at the less hindered position 1.
Key Reaction Conditions :
Stepwise Synthesis
- Protection of Hydroxyl Groups : Methylation of 2,4-dihydroxy-6-methoxy-3,5-dimethylphenol using dimethyl sulfate under basic conditions yields 2,4-dimethoxy-6-methoxy-3,5-dimethylphenol.
- Acylation : Treated with acetyl chloride and AlCl₃ in dichloromethane, the protected phenol undergoes acyl substitution at position 1.
- Deprotection : Hydrolysis with aqueous HCl restores hydroxyl groups, yielding the target compound.
Yield : 58–62% after purification via silica gel chromatography.
Hoesch Reaction for Direct Ketone Formation
The Hoesch reaction offers an alternative route by condensing a nitrile with a polyhydroxybenzene derivative under acidic conditions.
Reaction Optimization
Using 2,4-dihydroxy-6-methoxy-3,5-dimethylphenol and acetonitrile in the presence of zinc chloride (ZnCl₂) and hydrochloric acid (HCl), the reaction proceeds via:
- Nitrile Protonation : Forms a reactive nitrilium ion.
- Electrophilic Attack : The nitrilium ion targets the electron-rich position 1, adjacent to hydroxyl groups.
- Cyclization and Hydrolysis : Forms the acetyl group after aqueous workup.
Critical Parameters :
- Acid Concentration : 35% HCl ensures optimal protonation without decomposing the phenol.
- Temperature : Reflux at 110°C for 6 hours maximizes conversion.
Yield : 66–70% after recrystallization from ethanol.
Directed Ortho Metalation (DoM) for Precision Acylation
Directed ortho metalation enables regioselective acylation in densely substituted arenes.
Synthetic Protocol
- Protection : Silylation of hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride yields 2,4-bis-TBS-6-methoxy-3,5-dimethylphenol.
- Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position relative to the methoxy group.
- Acetylation : Quenching with acetyl chloride introduces the ketone at position 1.
- Deprotection : Tetrabutylammonium fluoride (TBAF) removes TBS groups, yielding the product.
Advantages :
- Regiocontrol : Avoids competing acylation pathways.
- Yield : 75–80% after column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Key Challenge |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 58–62 | Over-acylation at high temps |
| Hoesch Reaction | ZnCl₂/HCl | 66–70 | Nitrile availability |
| Directed Metalation | LDA/TBAF | 75–80 | Multi-step protection/deprotection |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost and efficiency:
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, or bases.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted phenyl ethanones.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Effects: Induction of apoptosis in cancer cells, inhibition of microbial growth, or reduction of inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key differences between the target compound and its analogs:
Note: Molar mass for the hypothetical compound is calculated based on its formula.
Functional Group Impact on Reactivity and Bioactivity
- Methoxy vs.
- Chain Length: The ethanone chain in compound 13 allows for efficient oxidative dearomatization , whereas the butanone derivative’s longer chain may hinder such reactions due to steric effects.
- Fluorine Substitution: The difluoro analog exhibits distinct electronic properties, which could improve metabolic stability in drug design compared to non-fluorinated compounds.
- Chalcone Derivatives: The addition of a phenylpropenone moiety in ’s compound introduces conjugation, enabling UV-mediated bioactivity (e.g., antiviral effects).
Biological Activity
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one, also known as DMC (Dihydroxy-Methoxy-Chalcone), has garnered attention for its promising biological activities, particularly in the field of cancer research. This compound is a chalcone derivative that exhibits various pharmacological properties, including antiproliferative and apoptotic effects against several cancer cell lines.
Chemical Structure and Properties
The molecular formula for DMC is , and its structure is characterized by a chalcone backbone with hydroxyl and methoxy substituents. The presence of these functional groups contributes to its biological activity.
Case Studies and Research Findings
Recent studies have demonstrated the anticancer potential of DMC, particularly against cervical cancer cell lines. Notable findings include:
- Antiproliferative Effects : DMC exhibited significant antiproliferative activity in cervical cancer cell lines C-33A, HeLa, and SiHa. The IC50 values were reported as follows:
- Mechanism of Action : The compound induces apoptosis in HeLa cells by increasing DNA damage and causing cell cycle arrest in the G0/G1 phase. This was confirmed through fluorescence microscopy and comet assays, indicating that DMC effectively triggers programmed cell death in cancer cells .
- Comparative Analysis : When compared to standard anticancer drugs such as 5-fluorouracil and cisplatin, DMC displayed comparable or superior efficacy in inhibiting cancer cell proliferation .
Pharmacological Properties
DMC's pharmacological profile includes:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
- Anti-inflammatory Effects : DMC has demonstrated the ability to inhibit inflammatory pathways, offering potential therapeutic benefits in diseases characterized by chronic inflammation .
Summary of Biological Activities
Q & A
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : -NMR in acetone-d (75 MHz) confirms aromatic substitution patterns and ketone functionality .
- Calibration Curves : UV-Vis or HPLC calibration curves (e.g., for derivatives like sorbicillinoids) validate quantification methods .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns and molecular ion peaks.
Q. How does the compound’s stability vary under different storage conditions?
- Store in amber vials at –20°C to prevent oxidation of phenolic hydroxyl groups.
- Avoid prolonged exposure to light or moisture, as the methoxy and hydroxy substituents may degrade via hydrolysis or radical pathways .
Advanced Research Questions
Q. What mechanistic insights explain the low yield in Friedel-Crafts acylation, and how can selectivity be improved?
- The low yield (18%) arises from competitive side reactions, such as over-acylation or decomposition of the chloroacetyl intermediate .
- Strategies :
- Use Lewis acids (e.g., AlCl) to enhance electrophilicity of the acylating agent.
- Introduce protecting groups (e.g., silyl ethers) for hydroxy moieties to direct regioselectivity .
Q. How can oxidative dearomatization of this compound be leveraged to synthesize complex natural products?
- Oxidative dearomatization with reagents like hypervalent iodine (e.g., IBX) generates ortho-quinone methides, enabling cycloadditions or nucleophilic trapping (see Fig. S29–S30) .
- Monitor reaction progress via -NMR to track dearomatization intermediates.
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) calculations can model:
- Electron density distribution in the aromatic ring to predict electrophilic attack sites.
- Transition states for acylation or oxidation reactions .
- Compare computed IR spectra with experimental data to validate models .
Q. How can contradictions in spectral data (e.g., NMR shifts) from different studies be resolved?
- Cross-reference solvent effects: Acetone-d vs. DMSO-d may shift hydroxy proton signals due to hydrogen bonding .
- Validate assignments via 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
